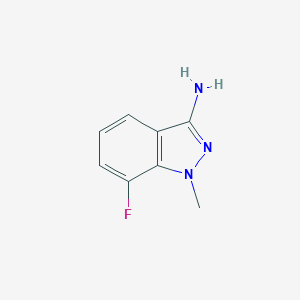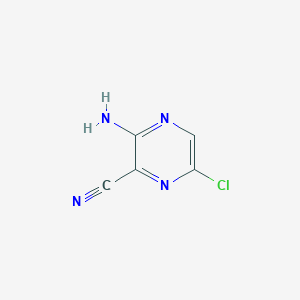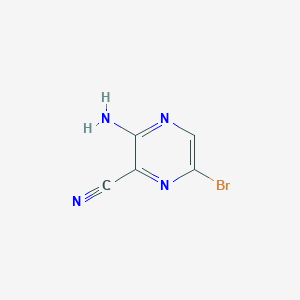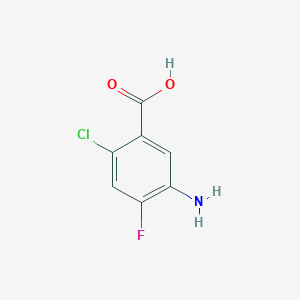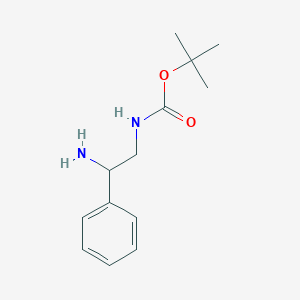![molecular formula C5H10N4O B112171 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol CAS No. 18595-97-6](/img/structure/B112171.png)
3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
説明
“3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . They are also known as important building blocks for the construction of bioactive triazole-fused heterocycles .
Synthesis Analysis
Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .
Molecular Structure Analysis
Due to annular prototropic tautomerism, the prepared 5(3)-amino-1,2,4-triazoles may exist in three forms: 5-amino-1H-1,2,4-triazoles 5, 3-amino-1H-1,2,4-triazoles 5′, and 5-amino-4H-1,2,4-triazoles 5′′ . This tautomeric equilibria in the prepared triazoles was analyzed using NMR spectroscopy .
科学的研究の応用
Antifungal Activity
Research has identified the potential of triazol-3-yl derivatives in antifungal applications. Compounds with these structures have exhibited activity against strains such as Candida albicans, suggesting their possible use in combating fungal infections. The compounds are believed to inhibit 14α-demethylase, an enzyme crucial to fungal cell membrane stability (Guillon et al., 2011).
Synthesis and Medicinal Chemistry
The synthesis of triazol-3-yl derivatives has been explored for their medicinal chemistry applications. These compounds, including those related to 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol, have been utilized as building blocks for structurally diverse compounds with potential pharmacological properties. Their role in the development of new therapeutic agents is of particular interest (Tan, Lim, & Dolzhenko, 2017).
Fluorescent Biomarkers
Certain triazol-3-yl derivatives synthesized from industrial waste materials like cardanol and glycerol have shown potential as fluorescent biomarkers. These compounds demonstrate low acute toxicity in various biological models, suggesting their safe use in monitoring biodiesel quality and other environmental applications (Pelizaro et al., 2019).
Antileishmanial Activity
4-amino-1,2,4-triazole derivatives have been studied for their antileishmanial activity. One particular derivative demonstrated remarkable efficacy against Leishmania infantum promastigotes, indicating potential for the treatment of leishmaniasis (Süleymanoğlu et al., 2017).
Energetic Substances
Compounds containing triazol-3-yl groups have been investigated for their use in energetic substances. Their reactivity and potential for high-energy applications make them candidates for explosives and propellants (Gulyaev et al., 2021).
Corrosion Inhibition
Triazole derivatives have been found effective as corrosion inhibitors for metals. Their application in preventing metal corrosion, especially in acidic environments, has been a subject of research, highlighting their industrial significance (Ansari, Quraishi, & Singh, 2014).
作用機序
Target of Action
It’s known that 1,2,4-triazoles, a class of compounds to which this compound belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities , which play crucial roles in nerve signal transmission.
Mode of Action
It’s known that 1,2,4-triazoles can inhibit ache and buche activities . This inhibition could potentially disrupt the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration and prolonging its action at the synapses.
将来の方向性
The ongoing demand for new efficient methods of synthesis of 3(5)-amino-1,2,4-triazoles, including “3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol”, indicates that there is a lot of potential for future research in this area . The development of more efficient, selective, and environmentally friendly synthetic methods could be a key area of focus .
特性
IUPAC Name |
3-(3-amino-1H-1,2,4-triazol-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYHSFGSMIVOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NC(=NN1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366139 | |
| Record name | 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18595-97-6 | |
| Record name | 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-amino-4H-1,2,4-triazol-3-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



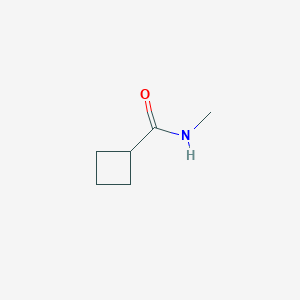
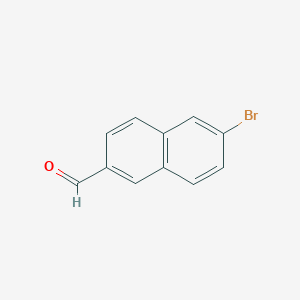

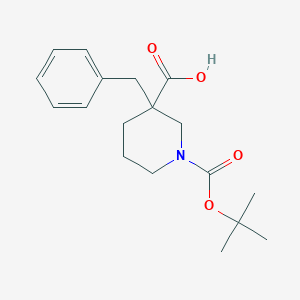
![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)
